molecular formula C11H13FO2 B1457177 2-Fluoro-5-phenylpentanoic acid CAS No. 1071002-03-3

2-Fluoro-5-phenylpentanoic acid

Cat. No.: B1457177
CAS No.: 1071002-03-3
M. Wt: 196.22 g/mol
InChI Key: JLCASCWKQZHLEY-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenylpentanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-phenylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of 5-phenylpentanoic acid using electrophilic fluorinating agents. This reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

    Oxidation: Formation of fluoro-ketones or fluoro-aldehydes.

    Reduction: Formation of fluoro-alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-phenylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    5-Phenylpentanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoro-5-phenylhexanoic acid: Similar structure but with an additional carbon atom in the chain.

    2-Fluoro-4-phenylbutanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness: 2-Fluoro-5-phenylpentanoic acid is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCASCWKQZHLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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